2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound is a pyridine-based derivative synthesized as part of a series targeting cyclin-dependent kinase 2 (CDK2) inhibition. It is derived from the precursor 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (compound 1), which undergoes substitution with chloroacetyl chloride in the presence of anhydrous potassium carbonate and dry acetone to yield the title compound . Its structure features a naphthalen-2-yl group at position 6, a thiophen-2-yl group at position 4, and a sulfanyl acetamide moiety at position 2 of the pyridine core. Biological evaluations have identified it as a potent CDK2 inhibitor, with derivatives in its class showing IC50 values in the sub-micromolar range .
Properties
IUPAC Name |
2-(3-cyano-6-naphthalen-2-yl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS2/c23-12-18-17(20-6-3-9-27-20)11-19(25-22(18)28-13-21(24)26)16-8-7-14-4-1-2-5-15(14)10-16/h1-11H,13H2,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRFZOHDRLFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=C(C(=C3)C4=CC=CS4)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the cyano, naphthyl, and thiophene groups through various substitution reactions. The final step involves the formation of the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The naphthyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group could yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure with multiple functional groups, including a cyano group, thiophene ring, and naphthalene moiety, contributing to its unique reactivity and biological properties.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. In a study focusing on related derivatives, it was noted that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) cells. For instance, one derivative showed an IC50 value of 0.6 μg/mL, indicating potent activity compared to the standard drug doxorubicin (IC50 = 1.6 μg/mL) .
Case Study: Anticancer Activity
- Objective : Evaluate the cytotoxic effects of derivatives on MCF-7 cells.
- Results : The compound demonstrated promising results in inhibiting cancer cell proliferation, suggesting its potential as a lead compound for further drug development.
Synthesis of Novel Compounds
This compound serves as a precursor in synthesizing various other biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Synthesis Example
In research involving the synthesis of novel hydrazide derivatives, the starting material was based on a related pyridine structure. These synthesized compounds were screened for biological activity, further emphasizing the utility of such derivatives in medicinal chemistry .
Material Science
Beyond medicinal applications, compounds like 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide have potential uses in material science, particularly in developing organic semiconductors and dyes due to their unique electronic properties.
Research has indicated that similar compounds exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of the thiophene and pyridine rings is often correlated with enhanced biological activity due to their electron-withdrawing characteristics.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation. The cyano and sulfanyl groups could interact with active sites on proteins, while the aromatic groups could facilitate binding through π-π interactions .
Comparison with Similar Compounds
Key Structural Observations :
- Position 6 : Naphthalen-2-yl (target compound) introduces bulkiness, which may impact solubility but enhance hydrophobic interactions in the kinase binding pocket.
- Acetamide Modifications : Substituted aryl groups (e.g., 2-fluorophenyl , 4-methoxyphenyl ) optimize steric and electronic interactions with CDK2 residues.
Activity Trends :
- The target compound’s derivative (IC50 0.65 µM) is less potent than compound 4 (IC50 0.24 µM), which lacks the acetamide side chain.
- Cytotoxicity : Bulkier substituents (e.g., naphthalen-2-yl) correlate with moderate cytotoxicity, suggesting a trade-off between potency and selectivity.
Yield and Purity :
- The target compound’s synthesis achieves 84% yield , comparable to other derivatives (e.g., 85% for compound 2 in ).
- Purity data are unavailable in the evidence, but SHELX-based crystallography () suggests structural validation for some analogues.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with cyano and thiophene groups, along with an acetamide moiety. The predicted density is approximately and the pKa value is around .
Synthesis
The synthesis of 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves several steps:
- Formation of the Pyridine Core : This is achieved through cyclization reactions involving appropriate starting materials and catalysts.
- Introduction of the Acetamide Group : This involves a reaction with acetic anhydride or acetyl chloride in the presence of a base.
- Attachment of the Naphthalenyl Group : This final step involves nucleophilic substitution reactions.
Anticancer Properties
Research indicates that 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide exhibits significant anticancer activity, particularly against breast cancer cell lines. The mechanism of action is believed to involve the compound's interaction with cellular targets such as enzymes and receptors, leading to apoptosis in cancer cells .
The biological activity can be attributed to:
- Enhanced Binding Affinity : The cyano and thiophene groups increase binding affinity to target proteins involved in cancer cell survival.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is crucial for its anticancer effects.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- N-(5-cyano-6-phenyl-2-thioxo-pyrimidin derivatives were synthesized and evaluated for their anticancer potential, demonstrating promising results with moderate to high yields .
- Structural Comparisons : Compounds with similar structures showed varying degrees of biological activity, emphasizing the importance of specific substituents on the pyridine ring that enhance efficacy against cancer cells .
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Binding Affinity (kcal/mol) | Mechanism |
|---|---|---|---|
| 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide | High | Not specified | Induces apoptosis |
| N-(5-cyano-6-phenyl derivatives | Moderate | -7.7 to -7.2 | EGFR inhibition |
| Similar Pyridine Derivative | Variable | Not specified | Varies with substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
